N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide
Description
N-({[3,3'-Bithiophene]-5-yl}methyl)-3-cyanobenzamide is a conjugated organic compound featuring a bithiophene core linked to a 3-cyanobenzamide moiety via a methylene bridge. The bithiophene unit provides extended π-conjugation, enhancing electronic properties such as charge transport and light absorption. The cyanobenzamide group introduces electron-withdrawing characteristics, which can modulate the compound’s band gap and solubility. Potential applications include organic photovoltaics (OPVs) or catalysis, given the structural similarities to polymers like poly(3-hexylthiophene) (P3HT) and compounds with directing groups .
Properties
IUPAC Name |
3-cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c18-8-12-2-1-3-13(6-12)17(20)19-9-16-7-15(11-22-16)14-4-5-21-10-14/h1-7,10-11H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHOGPAWPFHOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzamide and thiophene groups can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-({[3,3'-Bithiophene]-5-yl}methyl)-3-cyanobenzamide with structurally related compounds from the evidence:
Key Observations:
- Conjugation Length: The bithiophene core in the target compound offers superior conjugation compared to single-thiophene derivatives (e.g., CasNo:445003-15-6), which may enhance absorption in the visible spectrum and charge transport .
- Solubility and Processing: Unlike P3HT, the rigid benzamide group in the target compound may reduce solubility in common organic solvents, necessitating tailored processing techniques .
Electronic and Photophysical Properties
- Band Gap: The cyanobenzamide moiety likely lowers the band gap compared to alkyl-substituted thiophenes (e.g., P3HT), aligning it closer to the ideal range (1.2–1.8 eV) for OPVs .
- Charge Mobility: Bithiophene systems typically exhibit higher hole mobility than single-thiophene derivatives due to reduced steric hindrance and enhanced π-orbital overlap. However, mobility may remain lower than P3HT due to the benzamide’s bulkiness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
